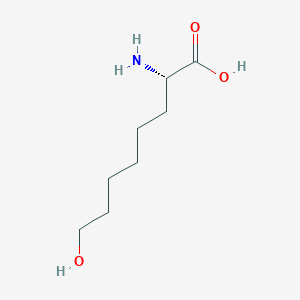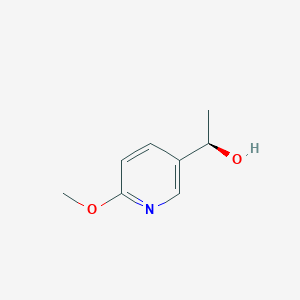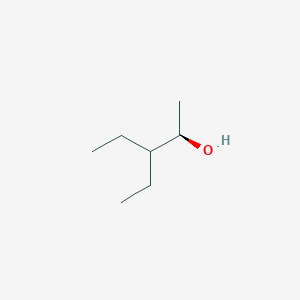
(2S)-2-Amino-8-hydroxyoctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Amino-8-hydroxyoctanoic acid is a compound with the molecular formula C8H17NO3 It is an amino acid derivative characterized by the presence of an amino group at the second carbon and a hydroxyl group at the eighth carbon of the octanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-8-hydroxyoctanoic acid can be achieved through several synthetic routes. One common method involves the use of ozonolysis, where alkenes are cleaved using ozone to form carbonyl compounds. This process can be followed by reductive workup using reagents such as dimethyl sulfide or zinc and acetic acid to yield the desired amino acid derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-Amino-8-hydroxyoctanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired product, with temperature, pH, and solvent choice playing crucial roles.
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as amides, alcohols, and ketones, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Amino-8-hydroxyoctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the biosynthesis of certain biomolecules.
Medicine: It has potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-Amino-8-hydroxyoctanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S)-2-Amino-8-hydroxyoctanoic acid include other amino acid derivatives such as:
- (2S)-2-Amino-8-oxooctanoic acid
- (2S)-2-Amino-8-hydroxydecanoic acid
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C8H17NO3 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
(2S)-2-amino-8-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H17NO3/c9-7(8(11)12)5-3-1-2-4-6-10/h7,10H,1-6,9H2,(H,11,12)/t7-/m0/s1 |
InChI-Schlüssel |
BXWIRZWJUWLKSW-ZETCQYMHSA-N |
Isomerische SMILES |
C(CCCO)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CCCO)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















